molecular formula C8H7BrZn B13887393 bromozinc(1+);ethenylbenzene

bromozinc(1+);ethenylbenzene

Cat. No.: B13887393
M. Wt: 248.4 g/mol
InChI Key: UPAIHQXNWCNTRT-UHFFFAOYSA-M
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Description

Bromozinc(1+);ethenylbenzene is an organozinc compound comprising a zinc cation (Zn⁺) coordinated with a bromide ion and an ethenylbenzene (styrene-derived) anion. Its structure features a styryl group (C₆H₅–CH=CH⁻) bonded to zinc, with the overall formula C₈H₇BrZn (estimated based on analogous compounds).

This compound is hypothesized to participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of the ethenyl group and zinc’s role in catalytic cycles. Potential applications include polymer synthesis (leveraging the styrene moiety) and organic intermediate preparation. However, empirical data on its specific synthesis routes and industrial uses remain sparse in the provided evidence.

Properties

Molecular Formula

C8H7BrZn

Molecular Weight

248.4 g/mol

IUPAC Name

bromozinc(1+);ethenylbenzene

InChI

InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1

InChI Key

UPAIHQXNWCNTRT-UHFFFAOYSA-M

Canonical SMILES

C=[C-]C1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);ethenylbenzene can be synthesized through the reaction of ethenylbenzene with zinc and a brominating agent. A common method involves the use of ethyl bromoacetate and zinc in tetrahydrofuran under an argon atmosphere at room temperature . The reaction typically proceeds through the formation of a bromozinc intermediate, which then reacts with ethenylbenzene to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and inert atmosphere to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action for bromozinc(1+);ethenylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution . This intermediate can then undergo further transformations, leading to the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Comparison with Similar Bromozinc(1+) Salts

The table below compares bromozinc(1+);ethenylbenzene with structurally related organozinc bromide salts:

Compound Name Organic Anion Formula CAS Number Key Features
This compound Ethenylbenzenide (styryl) C₈H₇BrZn Not specified Aromatic ethenyl group for polymerization
Bromozinc(1+) 4-cyanobutan-1-ide 4-cyanobutan-1-ide C₅H₈BrNZn 226570-68-9 Nitrile group for nucleophilic reactions
2-Thiazolylzinc bromide 2H-1,3-thiazol-2-ide C₃H₂BrNSZn 173382-28-0 Thiazole ring for heterocyclic coordination
5-ethoxy-5-oxopentylzinc bromide Ethyl pentanoate derivative C₇H₁₃BrO₂Zn 265330-98-1 Ester functionality for polar reactivity
3-Ethoxy-3-oxopropylzinc bromide Ethoxy-oxo propyl C₅H₉BrO₂Zn Not specified Ester group; used in biomedical applications

Key Structural Insights :

  • Nitrile and Ester Groups : Increase polarity, improving solubility in polar aprotic solvents (e.g., THF).

Reactivity and Chemical Behavior

  • This compound : The ethenyl group may undergo addition reactions (e.g., hydrozincation) or act as a ligand in palladium-catalyzed couplings (e.g., Heck reaction).
  • 4-Cyanobutan-1-ide Derivative: The nitrile group enables nucleophilic additions (e.g., with Grignard reagents) or hydrolysis to carboxylic acids.
  • Ethyl Pentanoate Derivative: The ester moiety participates in transesterification or saponification, broadening utility in synthetic organic chemistry.
  • Thiazolylzinc Bromide : The sulfur and nitrogen in the thiazole ring facilitate chelation with metals, useful in asymmetric catalysis.

Physical and Chemical Properties

Property This compound 4-Cyanobutan-1-ide Derivative Thiazolylzinc Bromide
Solubility Likely soluble in THF, DMF Soluble in THF 0.5M in THF
Stability Air-sensitive (Zn⁺ oxidation) Requires inert atmosphere Packaged under argon
Melting/Boiling Points No data available No data available No data available

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